Annatto - 626-76-6

Annatto

Catalog Number: EVT-463546
CAS Number: 626-76-6
Molecular Formula: C24H28O4
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Annatto is a natural product found in Bixa orellana with data available.
Source

The annatto seeds are harvested from the fruit of the Bixa orellana tree, native to tropical regions of the Americas. The seeds are typically covered in a fleshy aril that contains high concentrations of bixin and norbixin, the two main pigments extracted for commercial use .

Classification

In terms of classification, annatto can be categorized as a natural colorant and a food additive. It falls under the category of apocarotenoids, which are derived from carotenoids and characterized by their distinctive color and health-related properties .

Synthesis Analysis

Methods

The extraction of bixin from annatto seeds can be achieved through various methods, including:

  • Solvent Extraction: This involves soaking the seeds in organic solvents like ethanol or hexane to dissolve the pigments.
  • Supercritical Fluid Extraction: Utilizing supercritical carbon dioxide allows for efficient extraction without residual solvents.
  • Hydrothermal Extraction: This method employs water at elevated temperatures to extract pigments effectively .

Technical Details

Recent advancements have focused on optimizing extraction processes to enhance yield and purity. For instance, combining different extraction techniques can lead to improved efficiency and reduced processing time. Techniques such as microwave-assisted extraction have also been explored for their ability to increase pigment yield significantly .

Molecular Structure Analysis

Structure

Bixin is characterized by its unique molecular structure, which includes a long carbon chain with conjugated double bonds that contribute to its color properties. The molecular formula of bixin is C25H30O4C_{25}H_{30}O_4, and it features a complex arrangement of rings and side chains typical of carotenoid derivatives.

Data

The structural analysis reveals that bixin's chromophore system allows it to absorb light in the visible spectrum, primarily in the blue region, resulting in its characteristic orange color. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to elucidate its structure .

Chemical Reactions Analysis

Reactions

Bixin can undergo various chemical reactions, including:

  • Oxidation: Bixin can be oxidized by reactive oxygen species, potentially altering its color properties and bioactivity.
  • Hydrolysis: In aqueous environments, bixin can hydrolyze to form norbixin, which has different solubility characteristics and applications.

Technical Details

These reactions are significant in food processing and storage, as they can affect the stability and efficacy of annatto as a coloring agent. Understanding these reactions helps in formulating products that maintain their desired color over time .

Mechanism of Action

Process

The mechanism by which bixin exerts its effects involves several pathways:

  • Antioxidant Activity: Bixin scavenges free radicals, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects: Bixin modulates inflammatory pathways, contributing to its potential health benefits.

Data

Studies have shown that bixin interacts with specific cellular targets, leading to altered gene expression related to oxidative stress responses. This interaction underscores its role as a functional ingredient beyond mere coloration .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Bright orange to yellow.
  • Solubility: Bixin is soluble in organic solvents but less soluble in water.
  • Melting Point: Approximately 70–80 °C.

Chemical Properties

  • Stability: Bixin is sensitive to light and heat; thus, it should be stored in dark conditions.
  • pH Sensitivity: The stability of bixin varies with pH; it is more stable in acidic conditions.

Relevant analyses show that proper handling and storage conditions are crucial for maintaining the integrity of annatto-derived products .

Applications

Scientific Uses

Annatto serves various roles in food science:

  • Natural Food Coloring: Used extensively in dairy products, snacks, sauces, and confectionery.
  • Nutraceutical Applications: Due to its antioxidant properties, bixin is studied for potential health benefits in dietary supplements.
  • Cosmetic Industry: Its natural coloring properties make it suitable for use in cosmetics and personal care products.

Annatto continues to be researched for its broader applications in health and nutrition, highlighting its significance beyond traditional culinary uses .

Properties

CAS Number

626-76-6

Product Name

Annatto

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+

InChI Key

ZVKOASAVGLETCT-LRRSNBNMSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O

Solubility

Soluble in alcohol, ether, oils
In water, 5.23X10-13 mg/L at 25 °C (estimated)

Synonyms

alpha-norbixin
beta-norbixin
norbixin
norbixin, (9-cis)-isomer
norbixin, potassium salt
norbixin, sodium salt

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O

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